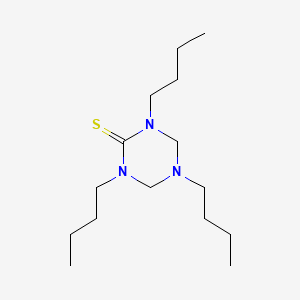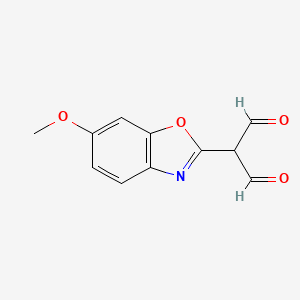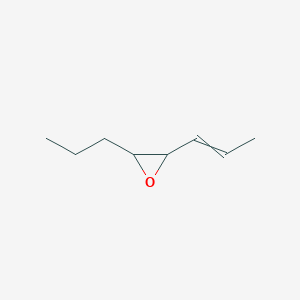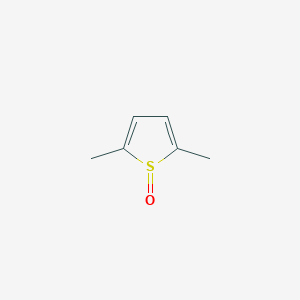
2,5-Dimethylthiophene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylthiophene 1-oxide is an organosulfur compound with the molecular formula C6H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene 1-oxide typically involves the oxidation of 2,5-Dimethylthiophene. One common method is the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-oxidation and to ensure the formation of the desired 1-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylthiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 2,5-Dimethylthiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiophene ring.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene 1,1-dioxide.
Reduction: 2,5-Dimethylthiophene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,5-Dimethylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylthiophene 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it acts as an intermediate in the metabolism of thiophene derivatives. The oxidation state of the sulfur atom plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Thiophene 1-oxide: Similar in structure but lacks the methyl groups at positions 2 and 5.
Thiophene 1,1-dioxide: A more oxidized form with two oxygen atoms bonded to the sulfur.
2,5-Dimethylthiophene: The parent compound without the oxide group.
Uniqueness: 2,5-Dimethylthiophene 1-oxide is unique due to the presence of both methyl groups and the oxide functionality, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research .
Propriétés
Numéro CAS |
127091-20-7 |
|---|---|
Formule moléculaire |
C6H8OS |
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3 |
Clé InChI |
FIIHFYFIZCGUOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


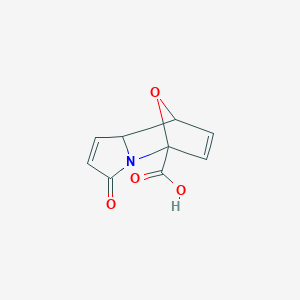
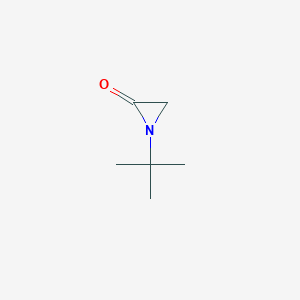
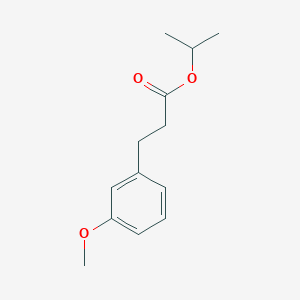

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
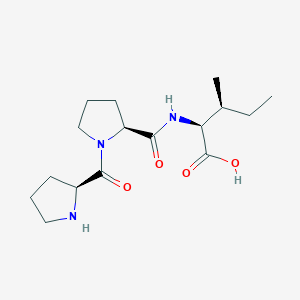
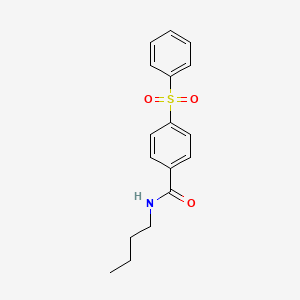
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

